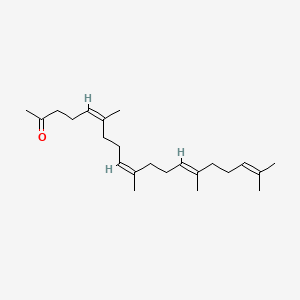

(5Z,9Z,13E)-Geranylgeranylacetone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5Z,9Z,13E)-Geranylgeranylacetone, also known as teprenone, is a chemical compound with the molecular formula C23H38O. It is a derivative of geranylgeraniol and is characterized by its multiple double bonds and a ketone functional group. This compound is known for its protective effects on the gastric mucosa and is used in the treatment of gastric ulcers and gastritis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5Z,9Z,13E)-Geranylgeranylacetone involves the condensation of geranylgeraniol with acetone under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid to facilitate the formation of the ketone group. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through distillation and recrystallization to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

(5Z,9Z,13E)-Geranylgeranylacetone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols and carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The double bonds in the compound can undergo electrophilic addition reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Halogens and hydrogen halides are typical reagents for electrophilic addition reactions.

Major Products Formed

Oxidation: Geranylgeranyl alcohol and geranylgeranyl carboxylic acid.

Reduction: Geranylgeranyl alcohol.

Substitution: Halogenated derivatives of geranylgeranylacetone.

Wissenschaftliche Forschungsanwendungen

(5Z,9Z,13E)-Geranylgeranylacetone has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various terpenoids and other organic compounds.

Biology: The compound is studied for its role in cellular signaling and its effects on cell proliferation and differentiation.

Medicine: It is used in the treatment of gastric ulcers and gastritis due to its protective effects on the gastric mucosa.

Wirkmechanismus

The protective effects of (5Z,9Z,13E)-Geranylgeranylacetone on the gastric mucosa are attributed to its ability to enhance the production of heat shock proteins. These proteins help in maintaining cellular integrity and promoting the repair of damaged tissues. The compound also modulates the activity of various signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which plays a crucial role in cell survival and proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(5Z,9Z,13Z)-Geranylgeranylacetone: Another isomer with similar protective effects on the gastric mucosa.

Farnesylacetone: A related compound with similar structural features but different biological activities.

Nerolidol: A sesquiterpene alcohol with similar chemical properties but different applications

Uniqueness

(5Z,9Z,13E)-Geranylgeranylacetone is unique due to its specific configuration of double bonds, which contributes to its distinct biological activities. Its ability to induce heat shock proteins and modulate key signaling pathways sets it apart from other similar compounds .

Biologische Aktivität

Introduction

(5Z,9Z,13E)-Geranylgeranylacetone (GGA) is a synthetic compound primarily recognized for its role as a heat shock protein (HSP) inducer. Originally developed as an anti-ulcer medication, GGA has garnered attention for its neuroprotective and cytoprotective properties across various biological contexts. This article explores the biological activity of GGA, emphasizing its mechanisms of action, therapeutic potential in neurodegenerative diseases, and its role in cellular protection against stress-induced damage.

GGA exerts its biological effects primarily through the induction of heat shock proteins, particularly HSP70 and HSP72. These proteins play critical roles in protein folding, protection against stress-induced damage, and cellular recovery processes.

- HSP Induction : GGA activates the heat shock factor-1 (HSF1), which leads to the upregulation of HSPs in various tissues, including neuronal and cardiac tissues .

- Neuroprotection : By enhancing HSP expression, GGA protects neuronal cells from apoptosis and oxidative stress, crucial in conditions such as glaucoma and Alzheimer's disease .

1. Neuroprotection in Glaucoma

A study demonstrated that systemic administration of GGA significantly protected retinal ganglion cells (RGCs) from glaucomatous damage in a rat model. The treatment led to increased levels of HSP72 and reduced RGC loss following elevated intraocular pressure (IOP) .

| Parameter | Control Group | GGA Treatment Group |

|---|---|---|

| RGC Loss (%) | 27% ± 6% | Significantly reduced |

| HSP72 Expression | Baseline | Increased at days 3 & 7 |

| TUNEL-positive Cells | High | Reduced |

2. Alzheimer's Disease

In APP23 mice models of Alzheimer's disease, GGA administration over nine months improved cognitive function and reduced amyloid-beta (Aβ) levels and plaque deposition. This effect was associated with the upregulation of Aβ-degrading enzymes and TGF-β1, highlighting GGA's potential as a therapeutic agent for Alzheimer's disease .

3. Cardiac Protection

GGA has shown promise in protecting cardiac tissues during surgical procedures. In patients undergoing coronary artery bypass grafting (CABG), pre-treatment with GGA resulted in increased expression of HSPB1 and HSPA1, suggesting enhanced myocardial protection against ischemic stress .

| Study Group | HSPB1 Levels | HSPA1 Levels |

|---|---|---|

| Placebo | Baseline | Baseline |

| GGA Treatment | Increased | Increased |

Case Study 1: Glaucoma Model

In a controlled experiment involving adult Wistar rats, GGA was administered intraperitoneally at a dosage of 200 mg/kg daily. After inducing glaucoma through laser photocoagulation, researchers observed significant neuroprotective effects attributed to increased HSP72 expression and decreased TUNEL-positive cells in the RGC layer .

Case Study 2: Alzheimer's Disease

In another study involving APP23 mice, GGA's long-term administration not only improved cognitive functions but also correlated with decreased synaptic loss and amyloid plaque formation over nine months . The findings underscore the potential for GGA as a disease-modifying agent in neurodegenerative disorders.

Eigenschaften

IUPAC Name |

(5Z,9Z,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15-,22-17- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCXKZBETONXFO-NMILVPMLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C\CC/C(=C\CCC(=O)C)/C)/C)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.